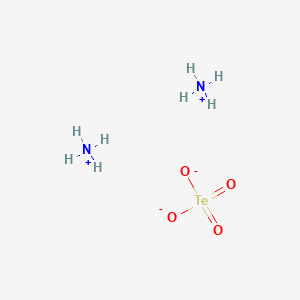
Yttrium arsenide
Overview
Description
Yttrium arsenide is an inorganic compound composed of yttrium and arsenic, with the chemical formula YAs. It is known for its cubic crystal structure and is typically found in the form of gray cubic crystals. This compound has a molar mass of 163.828 grams per mole and a density of 5.59 grams per cubic centimeter
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium arsenide can be synthesized by reacting yttrium and arsenic at high temperatures. The reaction typically involves heating the elements in a controlled environment to ensure the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves high-temperature synthesis similar to laboratory methods. The process may include additional steps to purify the compound and ensure its quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Yttrium arsenide undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form yttrium oxide and arsenic oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to yield elemental yttrium and arsenic.
Substitution: this compound can participate in substitution reactions where arsenic atoms are replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas and high temperatures.
Substitution: Involves the use of specific reagents that can replace arsenic atoms under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y2O3) and arsenic oxide (As2O3).
Reduction: Elemental yttrium (Y) and arsenic (As).
Substitution: Various substituted compounds depending on the reagents used.
Scientific Research Applications
Yttrium arsenide has several scientific research applications, including:
Chemistry: Used in the study of rare-earth compounds and their properties.
Biology: Investigated for potential biological applications due to its unique properties.
Medicine: Explored for use in medical imaging and diagnostic tools.
Industry: Utilized in the development of advanced materials and electronic devices
Mechanism of Action
The mechanism by which yttrium arsenide exerts its effects is primarily related to its electronic and structural properties. The compound’s cubic crystal structure and electronic band gap make it suitable for various applications, including optoelectronic devices. The molecular targets and pathways involved depend on the specific application and the interactions of this compound with other materials or biological systems .
Comparison with Similar Compounds
- Yttrium nitride (YN)
- Yttrium phosphide (YP)
- Yttrium antimonide (YSb)
- Scandium arsenide (ScAs)
- Lutetium arsenide (LuAs)
Comparison: Yttrium arsenide is unique due to its specific combination of yttrium and arsenic, resulting in distinct electronic and structural properties. Compared to similar compounds, this compound has a different band gap and crystal structure, making it suitable for specific applications in optoelectronics and materials science .
Properties
IUPAC Name |
arsanylidyneyttrium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEUXJLYHBSEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[Y] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YAs, AsY | |
| Record name | yttrium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Yttrium(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045756 | |
| Record name | Yttrium(III) arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.82743 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12255-48-0 | |
| Record name | Yttrium arsenide (YAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12255-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yttrium arsenide (YAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012255480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium arsenide (YAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium(III) arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)


![[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate](/img/structure/B81887.png)
